N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Lipophilicity Drug-likeness CNS permeability

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922953-73-9, PubChem CID is a fully synthetic, tertiary amide belonging to the benzothiazole derivative class. It comprises a 4,7-dimethyl-substituted benzothiazole core, a 3-phenylpropanamide chain, and an N-pyridin-2-ylmethyl substituent.

Molecular Formula C24H23N3OS
Molecular Weight 401.53
CAS No. 922953-73-9
Cat. No. B2621313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
CAS922953-73-9
Molecular FormulaC24H23N3OS
Molecular Weight401.53
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C24H23N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-12,15H,13-14,16H2,1-2H3
InChIKeyYMTFXNZNTLQGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922953-73-9): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922953-73-9, PubChem CID 40519398) is a fully synthetic, tertiary amide belonging to the benzothiazole derivative class [1]. It comprises a 4,7-dimethyl-substituted benzothiazole core, a 3-phenylpropanamide chain, and an N-pyridin-2-ylmethyl substituent. Its computed physicochemical profile includes a molecular weight of 401.5 g/mol, a calculated XLogP3-AA of 5.2, zero hydrogen bond donors, four hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area (TPSA) of 74.3 Ų [1]. These properties place it in a moderately lipophilic, CNS-accessible chemical space distinct from many polar benzothiazole analogs, providing a rational basis for differentiated selection in screening libraries and medicinal chemistry programs.

Why Generic Benzothiazole Amide Substitution Fails: Positional Methylation and N-Heterocycle Geometry Define the Selection Space for CAS 922953-73-9


Benzothiazole amides with pyridylmethyl N-substituents constitute a densely populated chemical space where even minor structural perturbations produce substantial changes in conformation, lipophilicity, and target engagement potential. The specific 4,7-dimethyl substitution pattern on the benzothiazole core, combined with the pyridin-2-ylmethyl (rather than pyridin-3-ylmethyl or pyridin-4-ylmethyl) N-substituent and the saturated propanamide (rather than α,β-unsaturated cinnamamide) linker, creates a unique three-dimensional conformation that cannot be replicated by close positional isomers or oxidation-state analogs [1]. For example, shifting the methyl groups from the 4,7-positions to the 5,6-positions (CAS 922938-41-8) alters the electron density distribution on the benzothiazole ring and consequently modulates the amide's conformational preferences. Similarly, the unsaturated cinnamamide analog (CAS 1006778-63-7) introduces a rigidifying E-double bond that restricts conformational freedom and alters the spatial relationship between the phenyl ring and the benzothiazole–pyridine axis [2]. These structural differences, though subtle on paper, can translate into divergent biological activity profiles and must be considered in any procurement or screening decision.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide Versus Closest Analogs


Computed LogP Differentiation: CAS 922953-73-9 vs. Unsubstituted Benzothiazole Analog (CAS 886904-48-9)

The target compound (CAS 922953-73-9) carries a 4,7-dimethyl substitution on the benzothiazole core, which increases computed lipophilicity relative to the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 886904-48-9). The addition of two methyl groups adds 28.06 Da to the molecular weight (401.5 vs. 373.5 g/mol) and is expected to increase XLogP by approximately 1.0–1.2 log units based on additive fragment contributions, shifting the compound into a more membrane-permeable physicochemical space [1]. This difference is critical for applications requiring passive membrane permeability or blood–brain barrier penetration, where the unsubstituted analog may underperform.

Lipophilicity Drug-likeness CNS permeability

Rotatable Bond Count and Conformational Flexibility: Saturated Propanamide vs. α,β-Unsaturated Cinnamamide Analog

The target compound possesses a fully saturated 3-phenylpropanamide chain connecting the amide carbonyl to the terminal phenyl group, yielding six rotatable bonds. In contrast, the closest oxidation-state analog, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide (CAS 1006778-63-7), contains an E-configured α,β-unsaturated double bond that rigidifies the linker and reduces the rotatable bond count [1][2]. The saturated linker of CAS 922953-73-9 permits a broader conformational ensemble, which may be advantageous when the binding site requires a flexible induced-fit interaction, while the rigid cinnamamide may be preferred for pre-organized binding pockets. The difference in conformational entropy between these two compounds is a direct consequence of the oxidation state of the three-carbon linker.

Conformational analysis Molecular flexibility Target engagement

Positional Isomer Differentiation: 4,7-Dimethyl (CAS 922953-73-9) vs. 5,6-Dimethyl Benzothiazole (CAS 922938-41-8)

The two methyl groups on the benzothiazole core of the target compound occupy the 4- and 7-positions, directly adjacent to the endocyclic heteroatoms (N-3 and S-1). In the positional isomer N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922938-41-8), the methyl groups instead occupy the 5- and 6-positions, remotely located on the benzo ring relative to the thiazole heteroatoms [1]. This positional difference alters the electronic and steric environment around the C-2 amide attachment point: 4,7-dimethyl substitution introduces steric compression near the exocyclic amide nitrogen and may modulate the pKa of the benzothiazole N-3 through inductive effects, whereas 5,6-dimethyl substitution has a comparatively attenuated electronic influence on the thiazole ring. These differences, while subtle, can affect hydrogen-bonding capacity, metal chelation propensity, and target binding.

Positional isomerism Electronic effects Structure-activity relationships

Hydrogen Bond Donor Count of Zero: Pharmacokinetic Differentiation from 2-Amino-Benzothiazole Congeners

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its tertiary amide structure where both the benzothiazole 2-amino position and the amide nitrogen are fully substituted [1]. This contrasts with many biologically active benzothiazole derivatives such as 2-amino-4,7-dimethylbenzothiazole (PGL-135, a huntingtin aggregation inhibitor) and riluzole (2-amino-6-trifluoromethoxybenzothiazole), which bear a primary amine and thus possess at least one hydrogen bond donor [2]. An HBD count of zero is associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux, potentially conferring superior oral bioavailability and CNS penetration characteristics relative to 2-amino-benzothiazole counterparts.

Hydrogen bonding Pharmacokinetics Permeability

Topological Polar Surface Area and CNS Drug-Likeness: Differentiated from Bulkier Benzothiazole Amides

The computed TPSA of the target compound is 74.3 Ų, which falls within the favorable range (≤90 Ų) associated with CNS drug-likeness and blood–brain barrier penetration [1]. By comparison, related benzothiazole amide derivatives bearing additional polar substituents—such as N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS not specified, contains a sulfonyl group) or N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide derivatives—exhibit higher TPSA values due to the added sulfone/sulfonamide oxygens, which would push these analogs above the CNS-favorable TPSA threshold [2]. The target compound's TPSA of 74.3 Ų, combined with its moderate molecular weight (401.5) and absence of hydrogen bond donors, positions it advantageously for CNS-targeted probe development relative to polar-functionalized benzothiazole amides.

TPSA CNS drug-likeness Blood-brain barrier

Optimal Research Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922953-73-9)


CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA and Zero HBD Profile

With a TPSA of 74.3 Ų, zero hydrogen bond donors, and an XLogP of 5.2, CAS 922953-73-9 is a strong candidate for CNS-targeted chemical probe campaigns, particularly where passive blood–brain barrier penetration is required [1][2]. Its physicochemical profile aligns with established CNS drug-likeness criteria (TPSA ≤ 90 Ų, HBD ≤ 1), differentiating it from more polar benzothiazole amides that carry sulfonyl, carboxyl, or primary amine groups. Researchers designing probes for neurological targets such as adenosine receptors, kinases, or neurotransmitter transporters should prioritize this scaffold over higher-TPSA benzothiazole analogs.

Flexible-Linker SAR Studies in Kinase or Receptor Binding Pockets Requiring Induced-Fit Conformational Adaptation

The fully saturated 3-phenylpropanamide linker (six rotatable bonds) provides conformational flexibility that the rigid cinnamamide analog cannot offer [1]. This property is advantageous for structure–activity relationship (SAR) studies targeting binding pockets that undergo induced-fit conformational changes upon ligand binding. The compound can serve as a flexible probe to explore conformational space in targets such as CDK4/6 or PI3K isoforms, where benzothiazole-pyridylmethyl amides have shown preliminary activity in related chemotypes [2]. Procurement of this compound over the cinnamamide analog (CAS 1006778-63-7) is recommended when conformational adaptability is a desired SAR feature.

Positional Methyl Scanning: Differentiating 4,7- from 5,6-Dimethyl Benzothiazole Pharmacophores

The 4,7-dimethyl substitution pattern places methyl groups adjacent to the benzothiazole heteroatoms, creating a distinct steric and electronic environment at the amide attachment point that cannot be replicated by the 5,6-dimethyl positional isomer (CAS 922938-41-8) [1]. This compound is specifically suited for systematic positional methyl scanning studies aimed at mapping the steric tolerance around the benzothiazole C-2 position. Comparative procurement of both the 4,7- and 5,6-isomers, along with the unsubstituted parent (CAS 886904-48-9), enables complete SAR deconvolution of methyl position effects on target potency and selectivity.

Cell-Based Screening Library Diversification with CNS-Favorable Benzothiazole Chemotypes

As a benzothiazole derivative with a tertiary amide core, CAS 922953-73-9 broadens the chemical diversity of screening libraries beyond the more common 2-aminobenzothiazole and 2-mercaptobenzothiazole chemotypes [1]. Its zero HBD count and moderate TPSA make it suitable for cell-based phenotypic screening against intracellular targets, where excessive polarity or hydrogen-bonding capacity would limit membrane penetration. Library curators seeking to expand the benzothiazole chemical space with permeable, non-basic, tertiary amide derivatives should prioritize this compound over amine-bearing benzothiazole alternatives.

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.